molecular formula C14H14O2 B6371012 5-(3-Hydroxymethylphenyl)-3-methylphenol CAS No. 1262001-03-5

5-(3-Hydroxymethylphenyl)-3-methylphenol

Cat. No.: B6371012
CAS No.: 1262001-03-5
M. Wt: 214.26 g/mol
InChI Key: ASJOZXPRVXRKQA-UHFFFAOYSA-N
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Description

5-(3-Hydroxymethylphenyl)-3-methylphenol is an organic compound characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxymethylphenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and 3-hydroxybenzaldehyde.

    Reaction Conditions: The hydroxymethylation of 3-methylphenol can be achieved using formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxymethylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-(3-Carboxyphenyl)-3-methylphenol.

    Reduction: 5-(3-Methylphenyl)-3-methylphenol.

    Substitution: 5-(3-Nitrophenyl)-3-methylphenol.

Scientific Research Applications

5-(3-Hydroxymethylphenyl)-3-methylphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving phenolic compounds.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxymethylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes that catalyze oxidation-reduction reactions, such as oxidases and reductases.

    Pathways Involved: It can participate in metabolic pathways involving the transformation of phenolic compounds, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Hydroxymethylphenyl)-2-methylphenol: Similar structure but with a different position of the methyl group.

    5-(3-Hydroxymethylphenyl)-4-methylphenol: Similar structure but with a different position of the methyl group.

    5-(3-Hydroxymethylphenyl)-3-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

5-(3-Hydroxymethylphenyl)-3-methylphenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJOZXPRVXRKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683726
Record name 3'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-03-5
Record name 3'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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